
6-(4-Bromobenzyl)pyrimidin-4-ol
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of pyrimidine derivatives has been a topic of interest in medicinal chemistry. A series of pyrimidine derivatives containing the 4-hydroxypiperidine group were designed and synthesized using 4,6-dichloropyrimidine as a starting material . The antiproliferative activity of these compounds was evaluated in vitro .Molecular Structure Analysis
There is limited information available on the specific molecular structure of 6-(4-Bromobenzyl)pyrimidin-4-ol .Physical And Chemical Properties Analysis
There is limited information available on the specific physical and chemical properties of 6-(4-Bromobenzyl)pyrimidin-4-ol .Wissenschaftliche Forschungsanwendungen
Pharmacological Research
6-(4-Bromobenzyl)pyrimidin-4-ol and its derivatives have been explored for their pharmacological potential. For example, CERC-301, a structurally related compound, demonstrated high-binding affinity specific to the GluN2B subunit of the N-methyl-D-aspartate (NMDA) receptor. It showed efficacy in preclinical models, indicating its potential in treating major depressive disorders (Garner et al., 2015).
Clinical Oncology
In the field of oncology, compounds related to 6-(4-Bromobenzyl)pyrimidin-4-ol, such as 2-Amino-5-bromo-6-phenyl-4(3H)-pyrimidinone (ABPP), have been studied. ABPP, an oral interferon inducer, was investigated in a Phase I study involving 59 patients, indicating its potential as an immunotherapeutic agent in cancer treatment (Rios et al., 1986).
Hematology and Genetic Research
6-(4-Bromobenzyl)pyrimidin-4-ol derivatives have also been investigated for their role in genetic conditions affecting hematology. For instance, a study focused on pyrimidine 5' nucleotidase (P5'N-1) deficiency, a condition that leads to hemolytic anemia and is linked with learning difficulties. The research provided insights into the genetic basis of the condition and identified mutations associated with the disorder (Marinaki et al., 2001). Similarly, research on dihydropyrimidinase (DHP) deficiency, related to pyrimidine degradation, revealed novel mutations and their effects on enzyme activity, further highlighting the importance of such compounds in genetic and enzymatic disorders (van Kuilenburg et al., 2007).
Safety and Hazards
Eigenschaften
IUPAC Name |
4-[(4-bromophenyl)methyl]-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2O/c12-9-3-1-8(2-4-9)5-10-6-11(15)14-7-13-10/h1-4,6-7H,5H2,(H,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWAKTWQKNRFCQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC2=CC(=O)NC=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-Bromobenzyl)pyrimidin-4-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




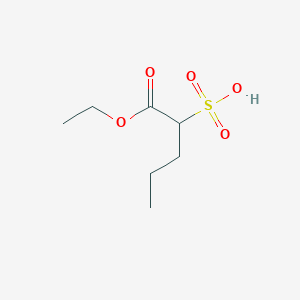
![2-[(2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)amino]-3-pyridinaminium chloride](/img/structure/B1493695.png)



![6-ethyl-7-methyl-2-pyrrolidin-1-yl[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one](/img/structure/B1493704.png)
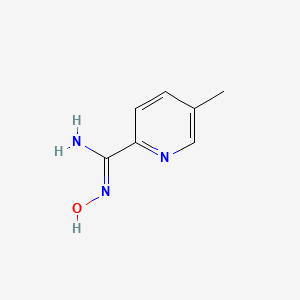

![4-[[(4-Phenyl-1-piperazinyl)imino]methyl]-1,3-benzenediol](/img/structure/B1493708.png)
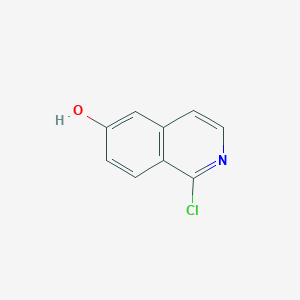
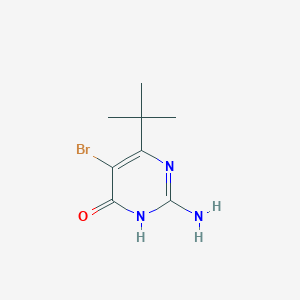
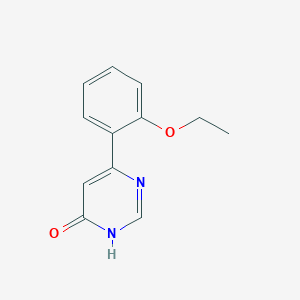
![6-Chloro-3H-pyrimido[4,5-B]indol-4(9H)-one](/img/structure/B1493716.png)